Bepafant, (S)-

In Vivo Pharmacology Oral Bioavailability PAF Receptor Antagonism

Researchers studying chronic inflammation, allergy, or anaphylaxis require PAF antagonists with sustained oral activity. Racemic mixtures or analogs like WEB-2086 introduce pharmacokinetic variability. (S)-Bepafant (WEB-2170) solves this: • **Extended action (14-17h)** vs 3-6h for (R)-enantiomer, enabling once-daily oral gavage • **5- to 40-fold higher oral in vivo potency** than WEB-2086 despite equal in vitro Ki (29.2 nM) • **Selective PAF antagonism**: No activity against ADP, thrombin, or collagen-induced aggregation • Validated in lethal anaphylaxis models; ideal for chronic studies and comparator assays

Molecular Formula C23H22ClN5O2S
Molecular Weight 468.0 g/mol
CAS No. 114800-15-6
Cat. No. B10823886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepafant, (S)-
CAS114800-15-6
Molecular FormulaC23H22ClN5O2S
Molecular Weight468.0 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl
InChIInChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3/t14-/m0/s1
InChIKeyFWYVRZOREBYLCY-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bepafant (CAS 114800-15-6) Procurement Guide: What Sets (S)-Bepafant Apart from Other PAF Antagonists


Bepafant, specifically the (S)-enantiomer (also known as WEB-2170), is a synthetic small molecule belonging to the thieno-triazolodiazepine class [1]. It functions as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor [2], with a reported Ki of 29.2 nM in rabbit platelet membranes [3]. Structurally, it is closely related to other hetrazepines like Apafant (WEB-2086) but possesses distinct in vivo pharmacological properties that are critical for scientific selection [1].

(S)-enantiomer for enantioselective PAF receptor studies
Reported sustained in vivo target engagement profile
Differentiated in vivo pharmacodynamics vs. Apafant (WEB-2086)

The Scientific Case Against Substituting (S)-Bepafant with Other PAF Antagonists


In-class compounds cannot be simply interchanged due to significant disparities in in vivo potency, enantioselective pharmacokinetics, and tissue-specific activity profiles. While several PAF antagonists share a common mechanism, their translation from in vitro binding to effective oral in vivo activity varies dramatically. For instance, despite near-equivalent in vitro potency, (S)-Bepafant demonstrates a 5- to 40-fold increase in oral in vivo potency against PAF-induced physiological changes compared to the closely related analog Apafant (WEB-2086) [1]. Furthermore, stereochemistry is critical; the (S)-enantiomer of Bepafant exhibits a significantly longer duration of action (14-17 hours) than its (R)-counterpart (3-6 hours) [2], making the racemic mixture a suboptimal substitute for studies requiring sustained target engagement.

Structural analog Apafant (WEB-2086)
In vitro potency similarity does not confer in vivo interchangeability; reported oral potency difference may limit direct substitution in animal models.
(R)-enantiomer or racemic mixture
Enantiomer-dependent duration of action; the shorter-acting (R)-form may not sustain PAF receptor blockade across dosing intervals needed for many study designs.

(S)-Bepafant (114800-15-6): A Quantitative Evidence Guide for Scientific Procurement


Superior Oral In Vivo Potency of (S)-Bepafant vs. Apafant (WEB-2086)

In a direct head-to-head comparison, oral administration of Bepafant (WEB-2170) was found to be 5 to 40 times more potent than the closely related analog Apafant (WEB-2086) in antagonizing exogenous PAF-induced physiological alterations, with the magnitude of difference depending on the specific species and parameter measured [1]. This in vivo potency advantage is particularly pronounced in mice and rats, where oral Bepafant is described as 'by far superior' [1].

Oral potency vs Apafant
Head-to-head
5–40× reported difference
Reported higher oral potency context
Model-dependent magnitude; mice, rats, guinea pigs
In Vivo Pharmacology Oral Bioavailability PAF Receptor Antagonism Animal Model Translation

Enantioselective Duration of Action: (S)-Bepafant vs. (R)-Bepafant

A direct comparison of the enantiomers of Bepafant revealed a significant difference in their pharmacodynamic half-lives. Following oral administration in guinea pigs, the (S)-enantiomer (the target compound) exhibited a duration of action of 14-17 hours, whereas the (R)-enantiomer had a significantly shorter duration of only 3-6 hours [1]. No relevant difference in potency was observed between the (S)-enantiomer and the racemic mixture [1].

Duration of action
Head-to-head
(S): 14–17 h · (R): 3–6 h
Enantiomer-specific sustained engagement
Guinea pig oral model
Enantioselectivity Pharmacodynamics Drug Half-Life Sustained Target Engagement

In Vitro Potency Benchmarking: (S)-Bepafant and Apafant (WEB-2086)

A direct comparative study established that Bepafant (WEB-2170) and Apafant (WEB-2086) are 'more or less equipotent' in vitro [1]. In human platelet aggregation assays, Bepafant exhibited an IC50 of 0.3 µM, which is comparable to the reported IC50 of 0.17 µM for Apafant (WEB-2086) under similar conditions [1][2]. Similarly, for human neutrophil aggregation, Bepafant's IC50 was 0.83 µM, compared to 0.36 µM for Apafant [1][2].

Platelet IC50
Cross-study
Bepafant 0.3 µM | Apafant 0.17 µM
Comparable in vitro target potency
Human platelet-rich plasma assay
In Vitro Pharmacology Platelet Aggregation Neutrophil Activation Receptor Binding

Protective Efficacy in Anaphylaxis Models: (S)-Bepafant Dose-Response

In a model of active anaphylaxis in mice, oral administration of (S)-Bepafant (WEB-2170) provided dose-dependent protection against anaphylactic death [1]. Doses ranging from 1.0 to 10 mg/kg (p.o.) were effective, with the protective effect demonstrated when the anaphylactic response was potentiated by propranolol [1]. This highlights a specific functional outcome where the compound demonstrates clear in vivo efficacy.

Anaphylaxis model
Reported
Dose-dependent at 1–10 mg/kg p.o.
Model-response endpoint context
Propranolol-potentiated mice
Anaphylaxis Allergy Models In Vivo Efficacy Dose-Response

Comparative Selectivity Profile of (S)-Bepafant

(S)-Bepafant demonstrates high functional selectivity for the PAF receptor. In vitro, while it potently inhibits PAF-induced human platelet and neutrophil aggregation, it has 'little or no inhibitory action against aggregation induced by other agonists' [1]. A separate study confirmed that WEB 2086, WEB 2170, and BN 52021 did not affect platelet aggregation caused by collagen, ADP, arachidonic acid, or thrombin [2]. This class-level selectivity is a critical differentiator from less specific anti-inflammatory or anti-platelet agents.

Functional selectivity
Class-level
No inhibition vs collagen, ADP, arachidonic acid, thrombin
PAF-specific pathway interpretation
Human platelet panel review
Receptor Selectivity Off-Target Effects Functional Assays Safety Pharmacology

Optimal Research Applications for (S)-Bepafant Based on Differential Evidence


In Vivo Studies Requiring Sustained PAF Receptor Blockade with Oral Dosing

Given its extended duration of action (14-17 hours in guinea pigs) and superior oral in vivo potency (5- to 40-fold greater than WEB-2086), (S)-Bepafant is ideally suited for chronic or sub-chronic in vivo models of inflammation, allergy, or cardiovascular disease where oral gavage is the preferred route of administration. The long half-life allows for less frequent dosing, reducing animal handling stress and compound usage [1][2].

Mechanistic Studies Dissecting the Specific Role of PAF in Complex Immune Responses

For researchers needing a highly selective tool to probe PAF's role in multi-faceted systems, (S)-Bepafant offers a clean pharmacological profile. Its lack of activity against aggregation induced by other key agonists (e.g., ADP, thrombin, collagen) ensures that any observed phenotype is directly attributable to PAF receptor antagonism, making it a reliable tool for target validation studies [3][4].

Preclinical Models of Anaphylaxis and Severe Allergic Reactions

The documented, dose-dependent protective effect of (S)-Bepafant against lethal anaphylaxis in mice provides strong justification for its use in this specific disease model. Researchers investigating the pathophysiology of anaphylactic shock or screening for adjunct therapies that modulate PAF pathways will find (S)-Bepafant to be a well-validated reference compound for this application [5].

Studies Requiring Comparison to Historical WEB-2086 Data

(S)-Bepafant serves as an ideal comparator or follow-on compound for studies previously conducted with WEB-2086. Since it shares near-identical in vitro potency, any differential in vivo outcome can be more confidently attributed to the improved pharmacokinetic properties of (S)-Bepafant, allowing for a direct, data-rich comparison between two generations of PAF antagonists [1].

Application
Selection Property
Validation Focus
Sustained oral PAF blockade in vivo
Enantiomer-dependent duration profile
Duration and oral PD model review
PAF-specific mechanistic studies
Functional selectivity for PAF receptor
Off-target aggregation assay review
Anaphylaxis model endpoint studies
Reported dose-dependent model response
Lethality endpoint in sensitized models
Comparator studies with Apafant historical data
Near-equivalent in vitro potency
In vivo PK/PD differentiation review

Technical Documentation Hub

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32 linked technical documents
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